5-(3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidine-1-carbonyl)pyrrolidin-2-one
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Overview
Description
5-(3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidine-1-carbonyl)pyrrolidin-2-one is a complex organic compound that features a pyrazine ring, a piperidine ring, and a pyrrolidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidine-1-carbonyl)pyrrolidin-2-one typically involves multiple steps, starting from readily available starting materials. The process often includes:
Formation of the pyrazine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Attachment of the piperidine ring: This step may involve nucleophilic substitution reactions where the piperidine ring is introduced.
Formation of the pyrrolidinone moiety: This can be synthesized through cyclization reactions involving amide formation.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
5-(3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidine-1-carbonyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
5-(3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidine-1-carbonyl)pyrrolidin-2-one has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: This compound may be studied for its interactions with biological macromolecules.
Industry: It can be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 5-(3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidine-1-carbonyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Pyrazinamide: A compound with a similar pyrazine ring structure, used as an anti-tubercular agent.
Piperidine derivatives: Compounds containing the piperidine ring, often used in medicinal chemistry for their pharmacological properties.
Uniqueness
5-(3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidine-1-carbonyl)pyrrolidin-2-one is unique due to its combination of structural features, which may confer specific biological activities not seen in other compounds. Its potential for diverse chemical modifications also makes it a valuable tool in synthetic and medicinal chemistry.
Properties
IUPAC Name |
5-[3-[3-(dimethylamino)pyrazin-2-yl]oxypiperidine-1-carbonyl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O3/c1-20(2)14-15(18-8-7-17-14)24-11-4-3-9-21(10-11)16(23)12-5-6-13(22)19-12/h7-8,11-12H,3-6,9-10H2,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAODXJGRDSPOIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CN=C1OC2CCCN(C2)C(=O)C3CCC(=O)N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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